![molecular formula C15H22N4O3 B6058896 4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)
4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a heterocyclic compound that contains a morpholine ring and a nitrophenyl group.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPP has been shown to have potent inhibitory effects on the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders. MPP has also been studied for its potential use as a radioligand in imaging studies of the brain.
Mecanismo De Acción
MPP acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, MPP increases the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and improved motor function.
Biochemical and Physiological Effects:
MPP has been shown to have potent effects on dopamine signaling, which can lead to improved motor function and decreased symptoms of Parkinson's disease. However, MPP can also have adverse effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which can lead to side effects such as anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP is a well-established compound that has been extensively studied for its potential applications in various fields. MPP is relatively easy to synthesize and can be obtained in high yields and purity. However, MPP can be difficult to work with due to its toxicity and potential for adverse effects on other neurotransmitter systems.
Direcciones Futuras
There are several potential future directions for research on MPP. One area of interest is the development of new derivatives of MPP that have improved selectivity and potency for the dopamine transporter. Another area of interest is the use of MPP as a radioligand in imaging studies of the brain. Finally, MPP could be studied for its potential use in other dopamine-related disorders, such as addiction and schizophrenia.
Conclusion:
In conclusion, MPP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP has been extensively studied for its potential use in the treatment of Parkinson's disease and other dopamine-related disorders. MPP acts as a potent inhibitor of the dopamine transporter, which can lead to improved motor function and decreased symptoms of Parkinson's disease. However, MPP can also have adverse effects on other neurotransmitter systems, which can lead to side effects such as anxiety and depression. There are several potential future directions for research on MPP, including the development of new derivatives and the use of MPP as a radioligand in imaging studies of the brain.
Métodos De Síntesis
MPP can be synthesized through a multi-step process that involves the reaction of 4-nitroaniline with acetic anhydride to produce 4-nitroacetanilide. This intermediate product is then reacted with morpholine in the presence of a catalyst to produce MPP. The synthesis of MPP is a well-established process that has been optimized for high yields and purity.
Propiedades
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)-4-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-16-4-6-18(7-5-16)15-12-13(2-3-14(15)19(20)21)17-8-10-22-11-9-17/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLGHBKLHJVHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylpiperazin-1-yl)-4-nitrophenyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)
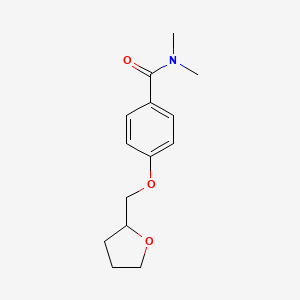
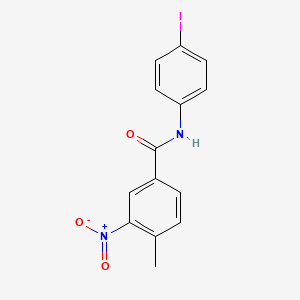
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6058863.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B6058876.png)
![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)
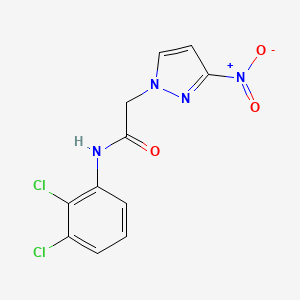
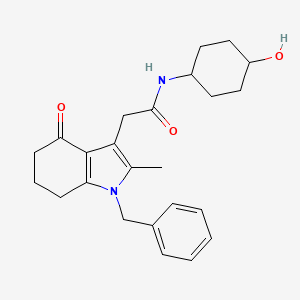
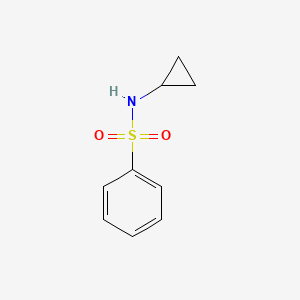
![2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)